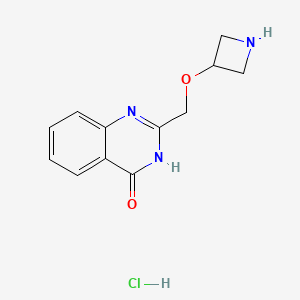
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride
描述
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride (2-AQH) is a quinazolinone derivative that has been studied extensively for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-AQH has been used in the synthesis of various compounds, and has been used as a building block for many drug molecules. 2-AQH has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases.
作用机制
The exact mechanism of action of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, as well as by modulating the activity of transcription factors involved in the regulation of gene expression. Additionally, it has been suggested that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride may act as an antioxidant, scavenging free radicals and inhibiting the activity of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride have been studied in a variety of systems. In vitro studies have shown that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has anti-inflammatory and anti-cancer properties, and may be effective in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases. Additionally, 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has been shown to have anti-viral and anti-bacterial properties. In vivo studies have shown that 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has anti-inflammatory and anti-cancer effects, and may be effective in the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.
实验室实验的优点和局限性
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is stable and has a low toxicity profile. However, there are some limitations to the use of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations of the compound in the laboratory. Additionally, it has a relatively low solubility in water, which can make it difficult to dissolve and use in aqueous solutions.
未来方向
There are several potential future directions for research on 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride. One potential direction is to further investigate its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases. Additionally, further research could be conducted to investigate its potential as a pro-drug, or a drug that is converted to an active form in the body. Additionally, further research could be conducted to investigate the mechanism of action of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride, and to further explore its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Finally, further research could be conducted to investigate the potential of 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride as an antioxidant, and its potential to scavenge free radicals and inhibit the activity of reactive oxygen species.
科学研究应用
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has been used extensively in scientific research, with studies conducted in a variety of fields. It has been used as a building block for many drug molecules, and has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride has also been used in the synthesis of various compounds, and has been studied for its potential as a pro-drug, or a drug that is converted to an active form in the body.
属性
IUPAC Name |
2-(azetidin-3-yloxymethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c16-12-9-3-1-2-4-10(9)14-11(15-12)7-17-8-5-13-6-8;/h1-4,8,13H,5-7H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZGMHBJYYELQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=NC3=CC=CC=C3C(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((azetidin-3-yloxy)methyl)quinazolin-4(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
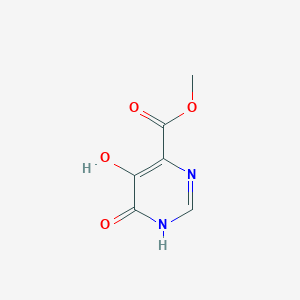
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
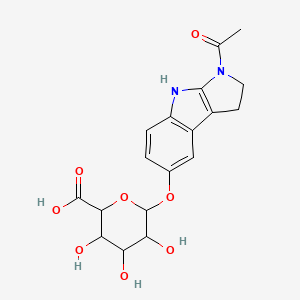
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)
dimethylsilane](/img/structure/B1493658.png)
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
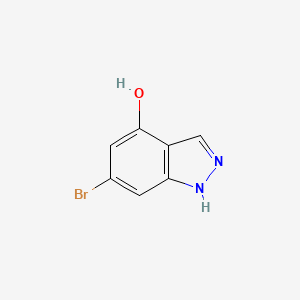
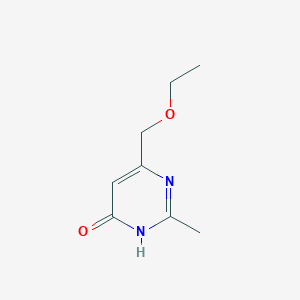
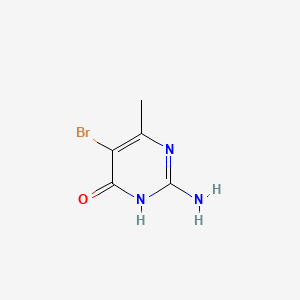
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)